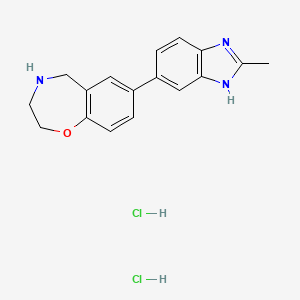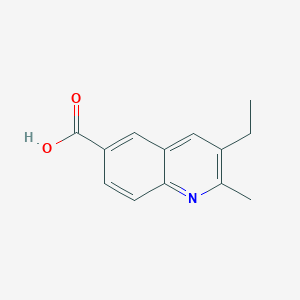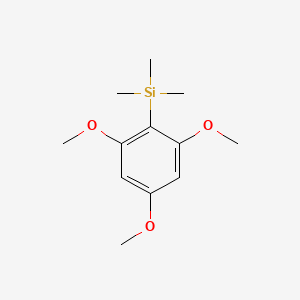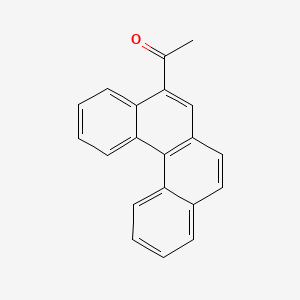
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid is an organic compound with the molecular formula C15H8O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical structure, which includes two ketone groups at the 9 and 10 positions and a carboxylic acid group at the 2 position. It has applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid typically involves the oxidation of phenanthrene derivatives. One common method is the oxidation of 9,10-dihydroxyphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: More oxidized phenanthrene derivatives.
Reduction: 9,10-Dihydroxyphenanthrene-2-carboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Phenanthrenequinone: Similar structure but lacks the carboxylic acid group.
9,10-Dihydroxyphenanthrene: Similar structure but with hydroxyl groups instead of ketone groups.
2,6-Anthraquinone dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
Uniqueness
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid is unique due to the presence of both ketone and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
32060-67-6 |
|---|---|
Formule moléculaire |
C15H8O4 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
9,10-dioxophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H,(H,18,19) |
Clé InChI |
BYWOUGDCDOALSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



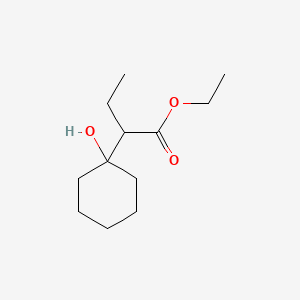
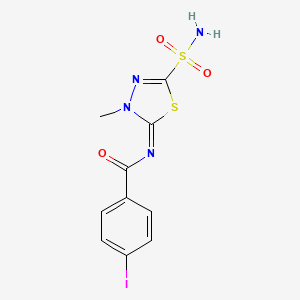
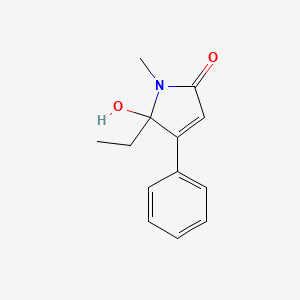

![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)
